Cas no 2229165-65-3 (3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol)

3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol
- 2229165-65-3
- 3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol
- EN300-1989913
-
- インチ: 1S/C12H15NO4/c1-15-9-3-11-10(16-7-17-11)2-8(9)4-12(14)5-13-6-12/h2-3,13-14H,4-7H2,1H3
- InChIKey: GDOBQWMEEUYOKB-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=C3C(=CC=2OC)OCO3)CNC1
計算された属性
- せいみつぶんしりょう: 237.10010796g/mol
- どういたいしつりょう: 237.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 60Ų
3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989913-0.25g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.25g |
$1393.0 | 2023-09-16 | ||
Enamine | EN300-1989913-0.5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.5g |
$1453.0 | 2023-09-16 | ||
Enamine | EN300-1989913-0.1g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.1g |
$1332.0 | 2023-09-16 | ||
Enamine | EN300-1989913-1.0g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 1g |
$1515.0 | 2023-06-02 | ||
Enamine | EN300-1989913-10g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 10g |
$6512.0 | 2023-09-16 | ||
Enamine | EN300-1989913-0.05g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 0.05g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1989913-1g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 1g |
$1515.0 | 2023-09-16 | ||
Enamine | EN300-1989913-2.5g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 2.5g |
$2969.0 | 2023-09-16 | ||
Enamine | EN300-1989913-10.0g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 10g |
$6512.0 | 2023-06-02 | ||
Enamine | EN300-1989913-5.0g |
3-[(6-methoxy-1,3-dioxaindan-5-yl)methyl]azetidin-3-ol |
2229165-65-3 | 5g |
$4391.0 | 2023-06-02 |
3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-olに関する追加情報
Professional Introduction to Compound with CAS No. 2229165-65-3 and Product Name: 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol
The compound identified by the CAS number 2229165-65-3 and the product name 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit remarkable structural complexity and functional diversity, making it a subject of intense interest among researchers exploring novel therapeutic agents. The molecular framework of this compound incorporates specific structural motifs that are highly relevant to contemporary drug discovery efforts, particularly in the development of molecules targeting complex biological pathways.
The core structure of 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol features a fused dioxane ring system linked to an azetidine moiety. This unique arrangement confers upon the molecule a high degree of rigidity, which is often advantageous in binding to biological targets with high specificity. The presence of the 6-methoxy group on the dioxaindan ring further modulates the electronic properties of the molecule, influencing its interactions with biological receptors. Such structural features are increasingly recognized as critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds like 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol with enhanced affinity for specific biological targets. The integration of machine learning algorithms has significantly accelerated the process of identifying promising scaffolds for drug development. In particular, the ability to model the interactions between this compound and proteins involved in disease pathways has provided valuable insights into its potential therapeutic applications.
One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The combination of the dioxaindan and azetidine rings offers multiple sites for chemical modification, enabling researchers to fine-tune its biological activity. For instance, studies have shown that subtle alterations in the substitution pattern around these rings can significantly impact binding affinity and selectivity. This flexibility makes 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol an attractive candidate for structure-based drug design initiatives aimed at developing next-generation therapeutics.
In vitro studies have begun to elucidate the mechanistic aspects of this compound's interaction with biological targets. Initial experiments suggest that it may exert its effects by modulating key signaling pathways implicated in various diseases. The precise mode of action remains under investigation, but preliminary data indicate that it could potentially interfere with aberrant signaling cascades associated with inflammatory responses and cellular proliferation. These findings align with current trends in drug discovery, where targeting dysregulated pathways is a central strategy for developing effective treatments.
The synthesis of 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol represents a testament to the progress achieved in synthetic organic chemistry over recent decades. The ability to construct such complex molecules with high yield and purity has been facilitated by advances in catalytic methods and purification techniques. These improvements have not only streamlined the production process but also opened up new possibilities for exploring diverse chemical space. As a result, compounds like this one are being increasingly utilized in high-throughput screening campaigns to identify novel bioactive molecules.
From a regulatory perspective, compounds such as 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol must undergo rigorous testing to ensure their safety and efficacy before they can be considered for clinical use. Current guidelines emphasize the importance of comprehensive characterization at both preclinical and clinical stages. This includes detailed pharmacokinetic studies to assess absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such evaluations are essential for determining whether a compound has sufficient potential to proceed into human trials.
The role of interdisciplinary collaboration in advancing pharmaceutical research cannot be overstated. The development of compounds like 3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol relies heavily on integrating expertise from chemistry, biology, pharmacology, and computational science. This holistic approach has led to more efficient drug discovery pipelines and has fostered innovation across multiple domains. As we continue to explore new molecular entities with unique structural features, it is likely that compounds such as this one will play an increasingly important role in addressing unmet medical needs.
Looking ahead, the future prospects for 3-(6-methoxy-1,3-dioxaindan-5-ylmethylazetidinatoxolinol) are bright given its intriguing structural features and potential therapeutic applications. Ongoing research efforts are focused on optimizing its pharmacological properties through further derivatization studies. Additionally, exploring its interactions with novel targets may uncover additional therapeutic avenues that were previously unconsidered. As our understanding of complex biological systems continues to evolve, compounds like this one are poised to make significant contributions to medical science.
2229165-65-3 (3-(6-methoxy-1,3-dioxaindan-5-yl)methylazetidin-3-ol) 関連製品
- 2137646-47-8(3,5-dimethyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazol-4-amine)
- 2227862-23-7(tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)
- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)
- 1784041-05-9(7-Bromo-3-nitroimidazo[1,2-a]pyridine)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
- 1948007-20-2(3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)
- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)



